5-phosphonopentanoic Acid

Description

Contextualization as a Neuropharmacological Tool in Excitatory Amino Acid Neurotransmission

There is a lack of substantial research to contextualize 5-phosphonopentanoic acid as a significant neuropharmacological tool in the study of excitatory amino acid neurotransmission. The body of research on NMDA receptor antagonists overwhelmingly focuses on molecules that, like the endogenous agonist glutamate (B1630785), possess an α-amino acid moiety. This structural feature is considered essential for binding to the glutamate recognition site on the NMDA receptor. As this compound lacks this amino group, its utility as a direct ligand for this site is not supported by available data.

One study has described the synthesis of this compound, noting it as an analog of succinyl phosphate (B84403) and a possible enzyme inhibitor. tandfonline.comresearchgate.net However, this research does not extend to its effects on neurotransmission.

Historical Perspective on its Role in NMDA Receptor Studies

There is no significant historical record of this compound playing a role in NMDA receptor studies. The historical development of NMDA receptor pharmacology is largely centered on the discovery and application of its amino-containing analog, 2-amino-5-phosphonopentanoic acid (AP5). wikipedia.orgtocris.com AP5 was identified as a potent and selective NMDA receptor antagonist and has been instrumental in elucidating the physiological functions of NMDA receptors, particularly in processes like long-term potentiation (LTP), a cellular mechanism underlying learning and memory. wikipedia.orgontosight.ainih.gov The research that defined the structure-activity relationships for NMDA receptor antagonists has consistently highlighted the importance of the α-amino acid structure, a feature absent in this compound. nih.gov

Chemical Synthesis and Properties

While its application in neuroscience is not documented, the synthesis of this compound has been described in the literature.

Synthesis of this compound

The synthesis of this compound can be achieved via a multi-step process starting from 5-bromopentanoic acid. tandfonline.comresearchgate.net The general synthetic scheme is outlined below.

| Step | Reaction Type | Reactants | Product |

| 1 | Esterification | 5-bromopentanoic acid, Benzyl alcohol | Benzyl 5-bromopentanoate |

| 2 | Finkelstein reaction | Benzyl 5-bromopentanoate, Sodium iodide | Benzyl 5-iodopentanoate |

| 3 | Michaelis–Arbuzov reaction | Benzyl 5-iodopentanoate, Triisopropyl phosphite | Benzyl diisopropyl 5-phosphonopentanoate |

| 4 | Hydrolysis | Benzyl diisopropyl 5-phosphonopentanoate, HCl | This compound |

Chemical and Physical Properties

The properties of the well-studied NMDA receptor antagonist, D-2-amino-5-phosphonopentanoic acid (D-AP5), are provided here for comparative context, as detailed data for this compound is sparse in the referenced literature.

| Property | D-2-amino-5-phosphonopentanoic acid (D-AP5) |

| Chemical Formula | C₅H₁₂NO₅P sigmaaldrich.com |

| Molecular Weight | 197.13 g/mol sigmaaldrich.com |

| Appearance | White powder sigmaaldrich.com |

| Melting Point | 245-246 °C sigmaaldrich.com |

| CAS Number | 79055-68-8 sigmaaldrich.com |

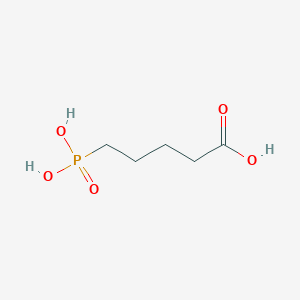

Structure

3D Structure

Properties

IUPAC Name |

5-phosphonopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O5P/c6-5(7)3-1-2-4-11(8,9)10/h1-4H2,(H,6,7)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCXIPMQBWAVJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCP(=O)(O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378725 | |

| Record name | 5-phosphonopentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5650-84-0 | |

| Record name | 5-phosphonopentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Biochemical Mechanisms

Stereoisomeric Activity and Functional Selectivity

The biological activity of 2-amino-5-phosphonopentanoic acid is highly dependent on its stereochemistry, with the D- and L-isomers exhibiting markedly different potencies and receptor affinities.

The D-isomer of 2-amino-5-phosphonopentanoic acid (D-AP5) is the pharmacologically active enantiomer. wikipedia.org It functions as a potent and selective antagonist of the NMDA receptor. tocris.comsigmaaldrich.com Research demonstrates that the D-isomer has a significantly higher affinity for the receptor complex compared to its L-counterpart. tocris.com Studies have quantified this difference, showing that D-AP5 displays approximately 52-fold higher potency than the L-isomer in antagonizing NMDA receptor activity. tocris.com This pronounced stereoselectivity underscores the precise structural requirements for binding and inhibition at the NMDA receptor's glutamate (B1630785) recognition site. In experimental preparations, D-AP5 effectively reduces the depolarization of cortical neurons induced by NMDA, confirming its inhibitory action. tocris.com

Table 1: Stereoisomer Potency Comparison

| Isomer | Relative Potency | Primary Activity |

|---|---|---|

| D-(-)-2-Amino-5-phosphonopentanoic acid (D-AP5) | ~52-fold higher than L-isomer tocris.com | Potent, selective NMDA receptor antagonist tocris.com |

| L-(+)-2-Amino-5-phosphonopentanoic acid (L-AP5) | Significantly lower than D-isomer | Weak NMDA receptor antagonist activity tocris.comnih.gov |

While the D-isomer is the active component, 2-amino-5-phosphonopentanoic acid is often prepared and utilized as a racemic mixture (DL-AP5), containing both D- and L-isomers. wikipedia.org The administration of a racemic drug mixture is effectively the administration of two distinct chemical entities, each with its own pharmacokinetic and pharmacodynamic profile. nih.gov

NMDA Receptor Antagonism: Ligand Binding and Channel Modulation

The primary mechanism of action for 5-phosphonopentanoic acid is its direct interaction with the NMDA receptor, a ligand-gated ion channel crucial for synaptic plasticity.

D-AP5 acts as a selective NMDA receptor antagonist through a mechanism of competitive inhibition at the glutamate binding site. wikipedia.orgtocris.com It directly competes with the endogenous agonist, L-glutamate, for binding to the GluN2 subunits of the NMDA receptor complex. nih.gov

Crystallographic studies of the GluN2A ligand-binding domain (LBD) co-crystallized with D-AP5 have provided detailed insights into this interaction. nih.gov These studies confirm that D-AP5 occupies the same binding cleft as L-glutamate, located between the D1 and D2 lobes of the LBD. nih.govresearchgate.net The binding is stabilized by a series of polar interactions between the functional groups of the D-AP5 molecule and specific amino acid residues within the binding pocket. The α-carboxyl and α-amino groups of D-AP5 engage with the same residues that recognize glutamate, while the terminal phosphonate (B1237965) group interacts with other residues in the cleft. researchgate.net This binding prevents the conformational change necessary for channel activation, thus inhibiting ion flux.

Table 2: Amino Acid Residues in GluN2A Involved in D-AP5 Binding

| Functional Group of D-AP5 | Interacting Residues in GluN2A researchgate.net | Type of Interaction |

|---|---|---|

| α-Carboxyl and Amino Groups | Residues also involved in glutamate binding (e.g., Arg519, Ser690, Thr514, Glu413, Ser512) | Salt bridges, Hydrogen bonds |

| Distal Phosphonate Group | Lys485, Lys488 | Salt bridge |

The kinetics of D-AP5 binding and unbinding from the NMDA receptor dictate its pharmacological effect over time. Kinetic studies using rapid solution exchange and voltage-clamp recordings have elucidated the association (kon) and dissociation (koff) rate constants for D-AP5 and related antagonists. nih.gov These rates are influenced by the molecule's flexibility and chemical structure. nih.gov

Research on D-AP5 dissociation kinetics has revealed that the NMDA receptor likely possesses two identical antagonist binding sites that exhibit cooperative behavior. physiology.orgphysiology.orgelsevierpure.com The time course of NMDA-induced currents following the rapid removal of D-AP5 is sigmoidal, a characteristic limited by the rate of antagonist dissociation. physiology.orgelsevierpure.com Kinetic models that best fit the experimental data incorporate two cooperative binding sites per channel, suggesting that the occupation of one site by D-AP5 reduces the binding affinity of the second site. physiology.orgphysiology.org

Table 3: Kinetic Parameters of NMDA Receptor Antagonists

| Compound | Association Rate (kon) | Dissociation Rate (koff) | Reference |

|---|---|---|---|

| D-AP5 | ~2.2 x 107 M-1s-1 (value used in kinetic models) | Data not specified in provided sources | physiology.org |

| D-AP7 (related flexible antagonist) | 1.4 x 107 M-1s-1 | 20.3 s-1 | nih.gov |

| L-CPP (related antagonist) | Similar to D-isomer | ~10-fold faster than D-isomer | nih.gov |

Subunit-Specific Interactions (e.g., GluN2A, GluN2B)

The investigation of subunit-specific interactions of ligands with the N-methyl-D-aspartate (NMDA) receptor is a critical area of neuropharmacology. NMDA receptors are heterotetrameric ion channels typically composed of two GluN1 subunits and two GluN2 subunits. The specific GluN2 subunit (GluN2A, GluN2B, GluN2C, or GluN2D) incorporated into the receptor complex dictates its biophysical and pharmacological properties, including agonist/antagonist affinity and channel gating kinetics.

Scientific literature extensively details the activity of ω-phosphono-α-amino acids, such as 2-amino-5-phosphonopentanoic acid (AP5), as competitive antagonists at the glutamate binding site on the GluN2 subunit. The presence of the α-amino and α-carboxyl groups is a crucial structural requirement for high-affinity binding to this site. Consequently, pharmacological studies focusing on NMDA receptor antagonism and subunit specificity have centered on AP5 and its derivatives.

In contrast, specific data detailing the direct interaction or binding affinity of This compound , which lacks the critical α-amino group, with any NMDA receptor subunit, including GluN2A and GluN2B, is not prevalent in published scientific research. The absence of the α-amino acid moiety fundamentally alters the molecule's structure, making it a poor structural mimic of glutamate. Therefore, it is not expected to exhibit significant competitive antagonism at the NMDA receptor's glutamate binding site, and as a result, its subunit-specific interactions have not been a focus of investigation.

Non-NMDA Receptor Interactions and Specificity

The specificity of a ligand is defined by its differential affinity for various receptor types. In the context of excitatory amino acid receptors, this involves discriminating between NMDA receptors and the non-NMDA ionotropic glutamate receptors, namely the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.

Pharmacological research has firmly established that compounds like AP5 are highly selective antagonists for NMDA receptors. wikipedia.orgnih.gov This selectivity allows researchers to use AP5 as a tool to pharmacologically isolate AMPA and kainate receptor-mediated currents to study their specific roles in synaptic transmission. physiology.orgjneurosci.org

For This compound , a detailed characterization of its activity at or affinity for AMPA and kainate receptors is not available in the scientific literature. Due to the structural differences from known agonists and antagonists of these receptors, significant interaction is not anticipated. The focus of research on phosphonate-containing glutamate analogues has consistently been on those possessing the α-amino acid structure, which is the key determinant for interaction with the glutamate binding sites of ionotropic receptors.

The differentiation of a compound's activity at NMDA receptors versus AMPA and kainate receptors is typically quantified by comparing binding affinities (Ki) or functional antagonist potencies (IC50) at each receptor type. For a compound to be termed a selective NMDA receptor antagonist, its affinity for the NMDA receptor must be substantially higher than for AMPA and kainate receptors.

Studies on AP5 demonstrate this principle clearly, showing potent blockade of NMDA-induced responses with no effect on responses induced by AMPA or kainate receptor agonists. nih.gov This high degree of selectivity is fundamental to its utility in neuroscience research. nih.gov

There is a lack of published data directly comparing the effects of This compound on AMPA, kainate, and NMDA receptors. The absence of the α-amino group makes it structurally dissimilar to glutamate, the endogenous agonist for all these receptors, and to specific antagonists like AP5 (for NMDA) or CNQX (for AMPA/kainate). Therefore, it is not utilized as a pharmacological tool to differentiate between these receptor families.

Enzymatic Target Interactions

Beyond neurotransmitter receptors, the phosphonate group within This compound confers the potential for interaction with various enzymes, particularly metalloenzymes that process substrates containing carboxylate or phosphate (B84403) groups.

Glutamate Carboxypeptidase II (GCPII), also known as N-acetylated-α-linked acidic dipeptidase (NAALADase), is a zinc metalloenzyme that hydrolyzes the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate and glutamate. jneurosci.org Inhibition of GCPII is a therapeutic strategy aimed at reducing excitotoxic glutamate levels and increasing neuroprotective NAAG levels in various neurological disorders.

Potent and selective inhibitors of GCPII have been developed based on a phosphonate scaffold. A prominent example is 2-(phosphonomethyl)pentanedioic acid (2-PMPA), which exhibits high inhibitory potency against GCPII, with reported Ki values in the picomolar to low nanomolar range. chemicalbook.comresearchgate.net The inhibitory mechanism involves the phosphonate moiety coordinating with the two zinc ions in the enzyme's active site, mimicking the tetrahedral transition state of NAAG hydrolysis.

While direct inhibitory data for This compound on GCPII is not extensively reported, the established activity of structurally related phosphonates like 2-PMPA strongly indicates that the phosphonate group is a key pharmacophore for GCPII inhibition. The potency of inhibition is, however, highly dependent on the rest of the molecular structure and its ability to interact with other binding pockets within the enzyme's active site.

| Compound | Reported Inhibitory Potency (Ki or IC50) | Reference |

|---|---|---|

| 2-(phosphonomethyl)pentanedioic acid (2-PMPA) | Ki = 275 pM | chemicalbook.com |

| (S)-2-(4-iodobenzylphosphonomethyl)-pentanedioic acid (GPI-18431) | IC50 = 30 nM | jneurosci.org |

The chemical structure of This compound can be viewed as an analogue of endogenous molecules involved in metabolism, such as intermediates of the citric acid cycle. Specifically, it bears a structural resemblance to succinyl phosphate, a proposed intermediate in the reaction catalyzed by succinyl-CoA synthetase. This enzyme catalyzes the substrate-level phosphorylation step in the citric acid cycle.

The phosphonate group (-PO3H2) is isosteric and isoelectronic to the phosphate group (-OPO3H2) but replaces a labile P-O bond with a stable P-C bond. This substitution makes phosphonate-containing molecules resistant to hydrolysis. For this reason, phosphonate analogues of phosphorylated substrates are often designed as transition-state analogue inhibitors of enzymes. nih.gov They can bind tightly to an enzyme's active site by mimicking the geometry and charge distribution of the reaction's transition state but are not processed, thus acting as potent competitive inhibitors.

Advanced Research Methodologies and Synthetic Strategies

Enantioselective Synthesis and Stereocontrol

The biological activity of 2-amino-5-phosphonopentanoic acid is highly dependent on its stereochemistry, with the D-enantiomer being the potent and selective antagonist of the NMDA receptor sigmaaldrich.com. This has necessitated the development of synthetic methods that can selectively produce a single enantiomer.

Enantioselective synthesis of D-(-)-2-amino-5-phosphonopentanoic acid has been a significant focus of organic chemistry research. Various strategies have been employed to establish the chiral center at the α-carbon. These methods often involve asymmetric catalysis or the use of chiral auxiliaries to guide the stereochemical outcome of key reactions acs.orgmdpi.com.

Approaches to creating C-chiral phosphonates include:

Asymmetric Metal Complex Catalysis: Utilizing transition metal complexes with chiral ligands (e.g., PAMP, DIPAMP, CHIRAPHOS) to catalyze reactions that create the stereogenic center mdpi.com.

Stereo-differentiation Reactions: Employing chiral reagents or auxiliaries that differentiate between two prochiral faces or groups in a substrate molecule mdpi.com.

Modified Seebach Imidazolidinones: A notable highly enantioselective synthesis of both (R)- and (S)-2-amino-5-phosphonopentanoic acids has been achieved using modified Seebach imidazolidinones acs.org.

These advanced synthetic routes are critical for producing the optically pure compounds necessary for precise pharmacological studies nih.gov.

Design and Synthesis of 5-Phosphonopentanoic Acid Analogs

To improve upon the properties of the parent compound, researchers have designed and synthesized a variety of analogs. The primary goals of these structural modifications are to enhance potency at the target receptor or to improve selectivity for specific receptor subtypes.

Systematic structural modifications have been explored to understand the structure-activity relationship (SAR) of NMDA receptor antagonists related to 2-amino-5-phosphonopentanoic acid (AP5) nih.gov. By altering the chemical scaffold, researchers aim to create compounds with improved affinity and selectivity.

Key strategies for modification include:

Conformational Restriction: Introducing rigid structural elements, such as double bonds or rings, can lock the molecule into a bioactive conformation, thereby increasing its affinity for the receptor nih.gov. Examples include incorporating a double bond in the side chain (e.g., CGP 37849) or integrating the amino group into a piperidine (B6355638) ring (e.g., CGS 19755) nih.gov.

Cyclopropyl Analogs: A series of cyclopropyl analogs of AP5 were synthesized to explore conformational constraints. These analogs were evaluated for their ability to act as competitive antagonists at the NMDA receptor nih.govacs.org.

The following table summarizes the findings for some synthesized analogs compared to the parent compound and other antagonists.

| Compound | Modification | Potency/Selectivity Finding |

| 4,5-methano-AP5 analogue 26 | Introduction of a cyclopropyl ring | The most potent selective NMDA antagonist among the tested cyclopropyl series, but less potent than CGS 19755 nih.gov. |

| CGP 37849 | Double bond in the side chain | Increased potency through conformational restriction nih.gov. |

| CGS 19755 | Piperidine ring structure | Increased potency through conformational restriction nih.gov. |

These studies demonstrate that constraining the flexibility of the molecule can significantly impact its biological activity, providing a rational basis for the design of new, more effective NMDA receptor antagonists nih.govnih.gov.

In Vitro Experimental Systems

In vitro models are indispensable tools for elucidating the mechanisms of action of this compound and its derivatives at the cellular and tissue levels. These systems allow for controlled experiments that are not possible in vivo.

Primary neuronal cultures and neuronal cell lines provide a simplified environment to study the direct effects of compounds on specific cell types. D(-)-2-amino-5-phosphonopentanoic acid has been extensively studied in these models to probe its role in neuronal development, function, and survival nih.govsigmaaldrich.com.

Research findings from cell culture studies include:

Neuronal Development: In dissociated primary cultures from rat cerebral neocortex, D-AP5 was shown to increase the proliferation of progenitor cells, an effect potentially mediated through its action on neuronal cells nih.gov.

Neuroprotection: Administration of D-AP5 to cultured rat cerebellar granule cells can diminish glutamate-induced cell death sigmaaldrich.com. Similarly, in cortical neuron cultures, D-AP5 blocks the NMDA-induced increase in intracellular calcium sigmaaldrich.com.

Receptor Trafficking: The human neuroblastoma SH-SY5Y cell line is a common model for studying neurodegenerative diseases and the effects of compounds on neuronal viability xiahepublishing.com. Studies in primary hippocampal neurons have used D-AP5 (also referred to as APV) to isolate the function of AMPA receptors from NMDA receptors when studying receptor expression and trafficking pnas.org.

These models allow for detailed investigation into cellular signaling pathways and the molecular targets of this compound derivatives mdpi.com.

Brain slice preparations maintain the complex three-dimensional architecture and synaptic connectivity of the brain, offering a more physiologically relevant in vitro model than dissociated cell cultures springernature.comnih.gov. Both acute and organotypic (long-term) slice cultures are used extensively in neuroscience research nih.govucl.ac.ukresearchgate.net.

Applications in research involving D-AP5 include:

Synaptic Plasticity: Hippocampal brain slices are a classic model for studying long-term potentiation (LTP), a cellular correlate of learning and memory. D-AP5 is a cornerstone tool in this research, used to demonstrate that the induction of many forms of LTP is dependent on the activation of NMDA receptors nih.govnih.govwikipedia.orgresearchgate.net.

Neuronal Maturation: Studies using slice cultures from embryonic rat neocortex have shown that chronic exposure to D-AP5 delays neuronal migration and maturation nih.gov.

Epileptogenesis: In rat hippocampal slices, D-AP5 has been used to investigate the role of NMDA receptors in the development of seizure-like activity, showing it can block the induction of epileptogenesis nih.gov.

Neurotoxicity: Organotypic striatal and corticostriatal slice cultures have been used to show that D-AP5 can reduce the neurotoxic effects of certain toxins sigmaaldrich.com.

These brain slice methodologies have been crucial in linking the NMDA receptor-blocking action of D-AP5, observed at the molecular level, to higher-order functions like synaptic plasticity and network activity nih.govresearchgate.netmdpi.com.

Electrophysiological Recordings (e.g., Patch-Clamp, Field Potentials)

Electrophysiological techniques have been fundamental in characterizing the inhibitory effects of this compound on neuronal activity. These methods measure the electrical properties of neurons and neuronal circuits, providing direct evidence of the compound's impact on synaptic transmission and plasticity.

Patch-Clamp Recordings: This technique allows for the recording of ionic currents through single channels or across the entire cell membrane of a neuron. Studies have utilized whole-cell patch-clamp recordings to demonstrate that D-AP5 effectively blocks NMDA receptor-mediated excitatory postsynaptic currents (EPSCs). For instance, in brain slice preparations, application of D-AP5 can completely block NMDA-mediated responses without affecting those mediated by AMPA receptors, thus isolating the contribution of different glutamate (B1630785) receptors to synaptic transmission. tocris.com Kinetic analyses using rapid application of D-AP5 to outside-out patches from cultured hippocampal neurons have provided insights into the dissociation kinetics of the antagonist from the NMDA receptor, suggesting a model with two identical and cooperative binding sites. nih.gov

Field Potential Recordings: Field potential recordings measure the summed electrical activity of a population of neurons. A key application in the study of D-AP5 is the investigation of long-term potentiation (LTP), a cellular mechanism underlying learning and memory. In hippocampal slices, D-AP5 is famously shown to block the induction of NMDA receptor-dependent LTP. By applying D-AP5 to the slice preparation before a high-frequency stimulation protocol that would normally induce LTP, researchers have demonstrated the necessity of NMDA receptor activation for this form of synaptic plasticity. wikipedia.org

| Electrophysiological Technique | Application in this compound Research | Key Findings |

| Whole-Cell Patch-Clamp | Measuring NMDA receptor-mediated currents in individual neurons. | D-AP5 selectively blocks NMDA receptor-mediated EPSCs. |

| Outside-Out Patch-Clamp | Studying the kinetics of D-AP5 binding and dissociation. | Revealed cooperative binding sites on the NMDA receptor. nih.gov |

| Field Potential Recordings | Investigating the role of NMDA receptors in synaptic plasticity (LTP). | D-AP5 blocks the induction of NMDA receptor-dependent LTP. |

| In Vivo Electrophysiology | Recording neuronal activity in live, anesthetized or behaving animals. | D-AP5 infusion in vivo blocks LTP and alters hippocampal electrical patterns like theta rhythms. wikipedia.org |

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a cornerstone for determining the affinity and selectivity of compounds for their target receptors. researchgate.net These in vitro assays are considered the gold standard for quantifying the interaction between a ligand and a receptor. researchgate.net

In the context of this compound, competitive binding assays have been crucial. These experiments involve incubating brain membrane preparations with a fixed concentration of a radiolabeled ligand (a radioactive molecule that binds to the NMDA receptor, such as [3H]-L-glutamate or a specific radiolabeled antagonist) and varying concentrations of unlabeled D-AP5. nih.gov By measuring the displacement of the radioligand, researchers can calculate the inhibitory constant (Ki) of D-AP5, which is a measure of its binding affinity for the NMDA receptor. Such studies have confirmed that D-AP5 has a high affinity for the glutamate binding site on the NMDA receptor and displays selectivity over other glutamate receptors like AMPA and kainate receptors. nih.gov These assays are also used to evaluate the structure-activity relationship of newly synthesized analogs of AP5. nih.gov

In Vivo Preclinical Models

To understand the physiological and behavioral consequences of NMDA receptor blockade by this compound, researchers utilize various in vivo preclinical models, primarily in rodents.

Rodent Behavioral Paradigms (e.g., Spatial Navigation, Fear Conditioning)

Rodent behavioral paradigms are essential for assessing the effects of compounds on cognitive functions like learning and memory. The administration of D-AP5 has been shown to impair performance in several learning tasks that are dependent on the hippocampus, a brain region rich in NMDA receptors.

Spatial Navigation: The Morris water maze is a classic spatial navigation task where a rodent must learn the location of a hidden platform in a pool of water. Studies have shown that chronic intraventricular infusion of D-AP5 impairs the ability of rats to learn the platform's location, demonstrating a deficit in spatial learning. nih.govjneurosci.orgacs.org Similarly, in the radial arm maze task, D-AP5 administration has been found to prevent the improvement of working memory persistence with continued training. nih.gov These findings provide strong evidence for the critical role of NMDA receptors in the neural mechanisms of spatial learning. medchemexpress.com

| Behavioral Paradigm | Cognitive Function Assessed | Effect of D-AP5 Administration |

| Morris Water Maze | Spatial Learning & Memory | Impairs acquisition of the hidden platform location. nih.govjneurosci.orgacs.org |

| Radial Arm Maze | Spatial Working Memory | Prevents improvement in memory persistence with training. nih.gov |

| T-Maze | Delayed Alternation / Learning | Intrastriatal injections increase errors during acquisition. |

Targeted Brain Infusions and Microdialysis for Localized Drug Delivery and Concentration Monitoring

To investigate the effects of this compound in specific brain regions and to correlate these effects with its local concentration, researchers employ targeted drug delivery and monitoring techniques.

Targeted Brain Infusions: This method involves the stereotaxic implantation of a cannula into a specific brain region, such as the hippocampus or lateral ventricles, allowing for the direct and localized administration of D-AP5. nih.govnih.gov Chronic infusion can be achieved using osmotic minipumps, which deliver the compound at a constant rate over an extended period. nih.govacs.org This technique is critical for studying the long-term effects of NMDA receptor blockade on processes like learning and synaptic plasticity. nih.govacs.org

Microdialysis: Microdialysis is a minimally invasive technique used to sample the extracellular fluid of a specific brain region in a living animal. mdpi.com A microdialysis probe, which has a semipermeable membrane at its tip, is implanted in the target area. Following infusion of D-AP5, microdialysis allows researchers to estimate the extracellular concentration of the compound in the hippocampus. nih.govacs.org This is crucial for establishing a direct link between the behaviorally effective concentrations of D-AP5 and the concentrations required to block physiological processes like LTP in vivo. nih.govacs.org

Electrophysiological Investigations in Live Animals

Performing electrophysiological recordings in live animals allows for the study of neuronal activity and plasticity in the context of an intact, functioning brain. Following behavioral training in tasks like the water maze, animals infused with D-AP5 can be anesthetized to conduct in vivo electrophysiological experiments. nih.govacs.org These studies have successfully demonstrated that the same concentrations of D-AP5 that impair spatial learning also block the induction of hippocampal LTP in vivo. nih.govacs.org Other research has used in vivo recordings to show that AP5 infusion can alter natural electrical patterns in the hippocampus, such as sharp waves (SPWs) and theta-rhythm, which are implicated in sleep and memory consolidation. wikipedia.org

Structural Biology and Computational Approaches

Understanding the interaction between this compound and the NMDA receptor at an atomic level is crucial for rational drug design and for explaining its mechanism of action.

Structural Biology: X-ray crystallography has provided profound insights into how D-AP5 binds to the NMDA receptor. The crystal structure of the GluN1/GluN2A NMDA receptor ligand-binding domain (LBD) heterodimer in complex with D-AP5 has been solved. nih.gov This structural data reveals that D-AP5 binds within the cleft of the GluN2A LBD, stabilizing an "open" conformation of the domain. nih.gov This open state is distinct from the "closed" conformation induced by the binding of an agonist like glutamate, and this conformational difference is believed to be the structural basis for the antagonist activity, preventing the ion channel from opening. nih.gov

Computational Approaches: Computational methods, including molecular modeling, are used to investigate structure-activity relationships (SAR) for AP5 and its analogs. researchgate.net By analyzing the binding kinetics and affinities of a series of structurally related antagonists, researchers can develop models of the antagonist-preferring state of the NMDA receptor. researchgate.netnih.gov These models help to explain why certain chemical modifications—such as altering the chain length between acidic groups or introducing conformational restraints—increase or decrease the antagonist's potency. nih.gov For example, kinetic studies combined with modeling suggest that more flexible antagonist molecules have faster association and dissociation rates, while more conformationally restrained molecules bind and unbind more slowly. nih.gov These computational approaches are invaluable for predicting the activity of novel compounds and for refining the design of more potent and selective NMDA receptor antagonists. researchgate.net

X-ray Crystallography of NMDA Receptor Ligand-Binding Domains in Complex with this compound

X-ray crystallography has been instrumental in visualizing the atomic-level interactions between D-2-amino-5-phosphonopentanoic acid (D-AP5), the biologically active enantiomer of this compound, and the ligand-binding domains (LBDs) of the NMDA receptor. A key study by Jespersen and colleagues in 2014 provided the crystal structure of the GluN1/GluN2A NMDA receptor LBD heterodimer in complex with D-AP5. nih.gov

This crystallographic data revealed that D-AP5 binds within the inter-domain cleft of the GluN2A LBD. The binding of D-AP5 stabilizes an open conformation of the bilobed structure of the GluN2A LBD, with a notable opening of the cleft by 14.4 degrees compared to the agonist-bound state. nih.gov This conformational change is a hallmark of competitive antagonism at this receptor.

The binding of D-AP5 is mediated by a series of polar interactions with specific amino acid residues within the GluN2A binding pocket. These interactions involve the α-amino and α-carboxylate groups, as well as the terminal phosphonate (B1237965) group of the D-AP5 molecule. The crystal structure provides a precise map of these interactions, which are crucial for the compound's affinity and antagonist function.

| Parameter | Value |

|---|---|

| PDB ID | 4NF5 |

| Resolution | 1.90 Å |

| Receptor Subunits | GluN1/GluN2A Ligand-Binding Domains |

| Ligand | D-(-)-2-Amino-5-phosphonopentanoic acid (D-AP5) |

| Conformational Change in GluN2A LBD | 14.4° opening compared to agonist-bound form |

Molecular Dynamics Simulations and Docking Studies

Complementing the static picture provided by X-ray crystallography, molecular dynamics (MD) simulations and docking studies offer a dynamic view of the binding process and the conformational flexibility of both the ligand and the receptor. These computational methods have been employed to investigate the binding of D-AP5 to different NMDA receptor subunits and to predict the key interactions that govern its antagonist activity.

Docking studies have successfully predicted the binding mode of D-AP5 within the glutamate binding site of the NMDA receptor. For instance, a study utilizing a homology model of the NR2B subunit demonstrated that the α-acid and amino groups of D-AP5 interact with the same residues that bind the agonist glutamate. researchgate.net However, the distal phosphonate group of D-AP5 forms a distinct salt bridge with lysine residues K485 and K488, an interaction not observed with the agonist. researchgate.net

MD simulations have provided further insights into the conformational changes that occur upon ligand binding. These simulations reveal the dynamic nature of the ligand-binding domain and how the binding of an antagonist like D-AP5 can restrict its movement, leading to the stabilization of an inactive receptor state. While specific, extensive MD simulations solely focused on this compound are not widely published, broader simulations of the NMDA receptor dynamics in the presence of antagonists provide a foundational understanding of the allosteric mechanisms at play.

| D-AP5 Moiety | Interacting Residues | Type of Interaction |

|---|---|---|

| α-acid and amino groups | Same as glutamate | Polar interactions |

| Distal phosphonate group | K485, K488 | Salt bridge |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no QSAR studies have focused exclusively on this compound, numerous studies on competitive NMDA receptor antagonists have included phosphonate-containing derivatives, providing valuable insights into the structural requirements for potent antagonism.

These QSAR models have highlighted the importance of several key structural features for the activity of ω-phosphono-α-amino acids. The length of the carbon chain separating the α-amino acid moiety from the terminal phosphonate group is a critical determinant of antagonist potency. For instance, structure-activity relationship studies have shown that for compounds like 2-amino-5-phosphonopentanoic acid (AP5), increasing the chain length can affect the association and dissociation rate constants at the receptor.

Furthermore, QSAR studies have explored the impact of conformational rigidity on antagonist activity. By incorporating conformationally restrained analogs of AP5 into these models, researchers have been able to deduce the optimal spatial arrangement of the key pharmacophoric groups—the α-amino, α-carboxylate, and phosphonate moieties—for high-affinity binding to the NMDA receptor. These models aid in the rational design of novel and more potent NMDA receptor antagonists.

Applications in Neurophysiological and Pathophysiological Research

Elucidation of Synaptic Plasticity Mechanisms

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. D-AP5 has been instrumental in dissecting the molecular and cellular mechanisms that underlie these changes in synaptic strength.

Role in Long-Term Depression (LTD) Induction

Long-term depression (LTD) is the counterpart to LTP, involving a long-lasting decrease in synaptic efficacy. Like LTP, certain forms of LTD are also dependent on the activation of NMDA receptors. Research has shown that D-AP5 can block the induction of homosynaptic LTD in the CA1 region of the hippocampus. nih.gov This finding suggests that NMDA receptor activation is a common initial step for both strengthening and weakening synapses, with the specific outcome likely determined by the pattern and magnitude of calcium influx. However, it is worth noting that some studies suggest that LTP and LTD may be mediated by pharmacologically distinct subpopulations of NMDA receptors. nih.gov

Modulation of Synaptic Maturation and Conversion of Silent Synapses

During development, many excitatory synapses are initially "silent," meaning they possess NMDA receptors but lack functional α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. wikipedia.orgscholarpedia.org These synapses are functionally silent at normal resting membrane potentials because the NMDA receptor channel is blocked by magnesium ions. The conversion of these silent synapses into active ones, a process involving the insertion of AMPA receptors into the postsynaptic membrane, is a key step in synaptic maturation and is believed to be an NMDA receptor-dependent process. wikipedia.orgwikipedia.org

D-AP5 has been utilized to demonstrate the requirement of NMDA receptor activation for this conversion. By blocking NMDA receptors, D-AP5 can prevent the unsilencing of these synapses, thereby inhibiting a critical aspect of developmental plasticity. wikipedia.org This highlights the role of NMDA receptors not only in modulating the strength of existing synapses but also in the fundamental processes of synapse formation and maturation. nih.gov

Investigations into Learning and Memory Processes

Given the crucial role of NMDA receptor-dependent synaptic plasticity in cellular models of learning and memory, D-AP5 has been extensively used to investigate the involvement of these receptors in cognitive functions at the behavioral level.

Disruption of Spatial Learning and Memory Formation

A significant body of evidence links NMDA receptor function to spatial learning and memory, processes heavily reliant on the hippocampus. nih.gov Chronic intracerebroventricular infusion of D-AP5 has been shown to selectively impair the acquisition of spatial learning tasks in rats, such as the Morris water maze. nih.govjneurosci.org This impairment in learning occurs at concentrations of D-AP5 that are sufficient to block hippocampal LTP in vivo, providing a strong correlation between the cellular mechanism of LTP and the behavioral manifestation of spatial memory formation. nih.govjneurosci.org Furthermore, direct injection of D-AP5 into the dorsal hippocampus has been found to impair both spatial working and reference memory in rats performing a radial arm maze task. nih.gov

| Learning Task | Animal Model | Effect of D-AP5 Administration | Reference |

| Morris Water Maze | Rat | Impaired acquisition of spatial learning | nih.govjneurosci.org |

| Eight-Arm Radial Maze | Rat | Impaired spatial working and reference memory | nih.gov |

Impact on Recognition Memory and Associative Learning

The role of NMDA receptors extends beyond spatial memory. Studies using D-AP5 have also implicated these receptors in other forms of learning, such as recognition memory and associative learning. For instance, research has shown that NMDA receptor antagonists can produce anterograde amnesia in Pavlovian fear conditioning, a form of associative learning. nih.gov The blockade of NMDA receptors by D-AP5 disrupts the cellular and molecular processes necessary for the formation of these memories. These findings underscore the broad importance of NMDA receptor-mediated plasticity in various cognitive domains.

Analysis of Acquisition vs. Expression Phases of Learning

A key area of investigation has been the role of NMDA receptors in the different phases of learning and memory: acquisition (the initial learning of new information), consolidation (the stabilization of that information), and expression (the retrieval and use of stored memory). Studies utilizing 5-phosphonopentanoic acid have been instrumental in demonstrating that NMDA receptor activation is crucial for the acquisition of new memories, but not necessarily for the expression of memories that have already been consolidated.

In spatial learning tasks, such as the Morris water maze, the administration of D-2-amino-5-phosphonopentanoic acid (D-AP5) has been shown to impair the ability of rats to learn the location of a hidden platform. This impairment is observed in a linear dose-dependent manner and is highly correlated with the drug's ability to block hippocampal long-term potentiation (LTP), a cellular mechanism believed to underlie learning and memory nih.gov. Pre-training intra-hippocampal infusion of 5.0 micrograms of 2-amino-5-phosphonopentanoic acid (AP5) was found to retard the acquisition of this spatial task. However, when AP5 was administered before the final testing trial in already trained animals, it did not affect memory retrieval, indicating that NMDA receptor function is not required for the expression of a previously learned spatial memory nih.gov.

Similarly, in fear conditioning studies, pre-training injections of AP5 into the entorhinal cortex selectively impaired the acquisition of contextual fear conditioning. In contrast, post-training injections had no effect on the consolidation of this memory. This suggests that NMDA receptors in the entorhinal cortex are necessary for the initial learning of contextual fear but not for its long-term storage nih.gov.

| Learning Paradigm | Phase of Memory | Effect of this compound Administration | Key Finding |

|---|---|---|---|

| Morris Water Maze (Spatial Learning) | Acquisition | Impaired learning of platform location | NMDA receptors are critical for the acquisition of spatial memories. |

| Morris Water Maze (Spatial Learning) | Expression/Retrieval | No effect on finding the platform in trained animals | NMDA receptor activation is not required for the expression of established spatial memories. |

| Contextual Fear Conditioning | Acquisition | Impaired learning of the fearful context | Entorhinal cortex NMDA receptors are necessary for the acquisition of contextual fear. |

| Contextual Fear Conditioning | Consolidation | No effect on memory when administered post-training | NMDA receptor function in the entorhinal cortex is not required for the consolidation of contextual fear memory. |

Contributions to Neurodegenerative Disorder Research

The overactivation of NMDA receptors, leading to excessive calcium influx and subsequent neuronal death, a phenomenon known as excitotoxicity, is implicated in the pathophysiology of several neurodegenerative disorders. This compound has been a valuable tool in studying these processes and exploring potential neuroprotective strategies.

Attenuation of Excitotoxicity and Associated Neuronal Damage

Research has demonstrated the ability of this compound to protect neurons from excitotoxic damage. In primary cultures of cerebellar granule cells, excitotoxicity induced by endogenously released glutamate (B1630785) resulted in a 30-40% reduction in cell viability. The application of D-2-amino-5-phosphonopentanoic acid was able to prevent this cell death meliordiscovery.com. Similarly, in human embryonic stem cell-derived neurons, the NMDA receptor blocker MK801, which acts within the ion channel, conferred a significant neuroprotective effect against glutamate-induced excitotoxic injury, reducing cell death from 57.5% to 33.2%.

| Model System | Excitotoxic Agent | Effect of this compound | Quantitative Outcome |

|---|---|---|---|

| Mouse Cerebellar Granule Cells | Endogenously Released Glutamate | Prevention of cell death | Prevented a 30-40% reduction in cell viability. |

| Human Embryonic Stem Cell-Derived Neurons | Glutamate | Significant reduction in excitotoxic cell death (using MK801) | Cell death reduced from 57.5% to 33.2%. |

Studies in Models of Alzheimer's Disease and Parkinson's Disease

In the context of Alzheimer's disease, research has explored the therapeutic potential of targeting NMDA receptor dysfunction. In a study using APP/PS1 mice, a transgenic model of Alzheimer's disease, treatment with a compound designated "AP5" was shown to restore neuronal and synaptic loss and improve cognitive deficits. AP5-treated APP/PS1 mice performed significantly better in novel object recognition and spatial object location tasks compared to untreated APP/PS1 mice. Furthermore, these mice showed improvements in spatial learning and memory in the Morris water maze, as indicated by a shorter escape latency researchgate.net.

Neuroprotective Effects in Ischemic Stroke and Traumatic Brain Injury Research

The excitotoxic cascade is a major contributor to neuronal damage following ischemic stroke and traumatic brain injury (TBI). Consequently, NMDA receptor antagonists like this compound have been investigated for their neuroprotective potential in these conditions.

In animal models of ischemic stroke, particularly the middle cerebral artery occlusion (MCAO) model, the administration of NMDA receptor antagonists has been a key area of research. While many preclinical studies have shown promising results in reducing infarct volume and improving neurological outcomes, the translation of these findings to clinical success has been challenging. The timing of administration is critical, with earlier intervention post-stroke generally showing greater efficacy.

Similarly, in models of traumatic brain injury, excessive glutamate release is a well-established phenomenon that contributes to secondary injury cascades. Research has focused on whether blocking NMDA receptors can mitigate this damage. While the neuroprotective potential is clear from a mechanistic standpoint, obtaining robust and reproducible quantitative data on the effects of this compound on lesion volume and functional recovery in TBI models remains an active area of investigation.

| Condition | Animal Model | Therapeutic Strategy | Potential Outcome Measures |

|---|---|---|---|

| Ischemic Stroke | Middle Cerebral Artery Occlusion (MCAO) | Administration of NMDA receptor antagonists | Reduction in infarct volume, improvement in neurological score. |

| Traumatic Brain Injury | Fluid Percussion Injury, Controlled Cortical Impact | Administration of NMDA receptor antagonists | Reduction in lesion volume, improvement in motor and cognitive function. |

Research into Neurological Disorders and Pain

Beyond neurodegenerative diseases, this compound has been instrumental in research on other neurological conditions, most notably epilepsy, where excessive excitation is a hallmark of the disorder.

Anti-Convulsant Properties and Epilepsy Research

The role of NMDA receptors in the initiation and propagation of seizures has made them a logical target for anticonvulsant therapies. This compound has been shown to possess anticonvulsant properties in various animal models of epilepsy.

In a model of audiogenic (sound-induced) seizures, intracerebroventricular injection of APV inhibited seizures in a dose-dependent manner. The minimum dose that completely blocked seizures in all animals was 0.3 micromol, with ED50 values of 0.11, 0.10, and 0.07 micromol against running, clonus, and tonus phases of the seizure, respectively nih.gov.

Furthermore, in the kindling model of epilepsy, where repeated sub-convulsive electrical stimulation leads to progressively more severe seizures, D-AP5 has been shown to prevent the induction of epileptiform activity and reduce the resultant seizure-like discharges nih.gov. This suggests that NMDA receptor activation is critical for the development of the epileptic state. In the pilocarpine model of epilepsy, treatment with D-AP5 during the latent phase delayed seizure onset and reduced seizure frequency and severity in wild-type mice researchgate.net.

| Epilepsy Model | Effect of this compound | Quantitative Finding |

|---|---|---|

| Metaphit-Induced Audiogenic Seizures | Dose-dependent inhibition of seizures | ED50 of 0.07-0.11 micromol for different seizure components. |

| Kindling Model | Prevents induction of epileptiform activity and reduces seizure discharges | Demonstrates the role of NMDA receptors in epileptogenesis. |

| Pilocarpine Model | Delayed seizure onset and reduced seizure frequency/severity | Highlights the therapeutic potential during the latent phase of epilepsy. |

Modulation of Hyperalgesia and Nociceptive Processing

This compound, as a selective N-methyl-D-aspartate (NMDA) receptor antagonist, plays a significant role in the modulation of hyperalgesia and nociceptive processing. wikipedia.orgnih.gov The NMDA receptor is critically involved in the synaptic plasticity associated with neuropathic pain. nih.gov In animal models of neuropathic pain, such as that induced by the chemotherapeutic drug paclitaxel, there is an observed increase in the baseline frequency of miniature excitatory postsynaptic currents (mEPSCs). Application of 2-amino-5-phosphonopentanoic acid (AP5) has been shown to completely normalize this frequency, suggesting a role for NMDA receptors in the heightened synaptic activity associated with pain states. nih.gov

Furthermore, in paclitaxel-treated rats, AP5 significantly reduces the amplitude of monosynaptic EPSCs evoked by dorsal root stimulation and reverses the reduction in the paired-pulse ratio of these currents. nih.gov Intrathecal injection of AP5 has been demonstrated to profoundly attenuate pain hypersensitivity induced by paclitaxel. nih.gov These findings indicate that the tonic activation of presynaptic NMDA receptors in the spinal cord potentiates nociceptive input from primary afferent nerves, and that blocking these receptors with this compound can effectively counteract this. nih.gov High-affinity NMDA receptor antagonists have been shown to be effective in animal models of chronic pain. nih.gov

Table 1: Effect of this compound (AP5) on Nociceptive Parameters in a Neuropathic Pain Model

| Parameter | Vehicle-Treated | Paclitaxel-Treated | Paclitaxel-Treated + AP5 |

|---|---|---|---|

| Baseline mEPSC Frequency (Hz) | 2.44 ± 0.25 | 4.36 ± 0.45 | Normalized to baseline |

| Effect on mEPSC Frequency | No significant effect | - | Complete normalization |

| Paired-Pulse Ratio | No significant effect | Markedly reduced | Increased |

Data synthesized from a study on paclitaxel-induced neuropathic pain. nih.gov

Cellular Signaling Pathways Modulated by this compound

Influence on Intracellular Calcium Dynamics

This compound exerts a primary influence on intracellular calcium dynamics by blocking NMDA receptors, which are ligand-gated ion channels permeable to Ca2+. nih.gov The influx of calcium through NMDA receptors is a critical event in many forms of synaptic plasticity, including long-term potentiation (LTP), a cellular mechanism believed to underlie learning and memory. nih.gov The antagonist D-2-amino-5-phosphonopentanoate (D-AP5) has been instrumental in demonstrating the necessity of NMDA receptor-mediated calcium influx for the induction of LTP. nih.gov

Research has shown that a significant portion of intracerebrally administered D-AP5 can become inaccessible, and this trapping may be, in part, a calcium-dependent mechanism. nih.gov This highlights the intricate relationship between the antagonist, the receptor, and the intracellular environment it modulates. By preventing the influx of calcium through NMDA receptor channels, this compound can effectively block the downstream signaling cascades that are initiated by a rise in intracellular calcium, thereby influencing a wide range of cellular processes from synaptic plasticity to excitotoxicity. nih.gov

Regulation of Protein Kinase Activity (e.g., PKCgamma)

The interaction between this compound and protein kinase C (PKC) activity, particularly the neuron-specific isoform PKCgamma, appears to be indirect, primarily through the modulation of NMDA receptor function. nih.gov Studies have shown that the inhibition of PKC can reverse the increased presynaptic NMDA receptor activity observed in models of neuropathic pain. nih.gov In these models, bath application of AP5 also normalizes the heightened frequency of miniature excitatory postsynaptic currents, a change that is also reversed by PKC inhibition. nih.gov This suggests that PKC plays a crucial role in the sensitization of presynaptic NMDA receptors and that this compound can counteract the functional consequences of this PKC-mediated modulation. nih.gov

PKCgamma is a classical PKC isoform activated by Ca2+ and diacylglycerol and is abundantly expressed in the brain and spinal cord, regions critical for neuronal plasticity. nih.gov Given that this compound modulates intracellular Ca2+ levels by blocking NMDA receptors, it consequently influences the activation state of calcium-dependent enzymes like PKCgamma. While this compound does not directly target PKCgamma, its ability to prevent NMDA receptor-mediated calcium influx inherently affects the signaling pathways in which this kinase is a key participant.

Interactions with Other Neurotransmitter Systems (e.g., GABA, Serotonin)

This compound's primary action as an NMDA receptor antagonist also leads to interactions with other major neurotransmitter systems, including the GABAergic and serotonergic systems. The balance between excitatory glutamatergic signaling, mediated in part by NMDA receptors, and inhibitory GABAergic signaling is fundamental to proper neuronal function.

Research has demonstrated that both the NMDA receptor antagonist D-2-amino-5-phosphonopentanoic acid (AP5) and the GABAA receptor agonist muscimol can induce amnesia when infused into the entorhinal cortex at specific time points after learning, indicating a complex interplay between these two systems in memory consolidation. nih.gov This suggests that the glutamatergic system, which is modulated by this compound, and the GABAergic system are both critically involved in post-training memory processing. nih.gov Furthermore, NMDA receptors have been identified in hippocampal GABAergic synapses, suggesting a direct mechanism for glutamatergic modulation of inhibitory circuits. nih.gov PKC, which is indirectly influenced by this compound via calcium modulation, has also been shown to regulate tonic GABA(A) receptor-mediated inhibition. nih.gov

Interactions with the serotonergic system are less direct but are inferred through the interconnectedness of neural circuits. The serotonergic system, with neurons originating in the raphe nuclei, innervates broad areas of the central nervous system and is involved in regulating mood, sleep, and aggression. mdpi.com While direct modulation of serotonin receptors by this compound is not established, the alteration of excitatory tone in circuits regulated by serotonin can indirectly influence serotonergic function. Many psychotropic drugs that target the serotonergic system, such as fluoxetine, have been found to also modulate PKC activity, a downstream effector of the calcium signaling influenced by this compound. frontiersin.org

Structure Activity Relationships Sar and Medicinal Chemistry

Comprehensive Structure-Activity Relationship (SAR) Analysis of 5-Phosphonopentanoic Acid Derivatives

The archetypal structure for competitive NMDA receptor antagonists derived from this compound consists of a linear carbon chain with two terminal acidic groups (a carboxyl and a phosphonate) and an amino group at the alpha-carbon position relative to the carboxylate. nih.gov Variations on this scaffold have yielded significant insights into the structural requirements for potent antagonism.

Key structural features influencing receptor affinity include:

Chain Length: The length of the aliphatic chain connecting the two acidic groups is a critical determinant of antagonist potency. For antagonists like (R)-2-amino-5-phosphonopentanoate ((R)-AP5), extending the chain by one methylene (B1212753) group diminishes affinity. nih.gov

Stereochemistry: The stereochemistry at the α-carbon is crucial. For most potent NMDA receptor antagonists, the R configuration at this chiral center confers greater activity than the corresponding S isomer. nih.gov For instance, (R)-AP5, also known as D-AP5, is the more active enantiomer of 2-amino-5-phosphonopentanoic acid, displaying significantly higher potency than its L-isomer. sigmaaldrich.comtocris.com

Structural Rigidity: Constraining the flexible carbon chain of AP5 by incorporating it into ring structures, such as piperidine (B6355638) or piperazine (B1678402), can lead to a further increase in antagonist potency. nih.gov

Substitution: The addition of specific chemical groups to the backbone can enhance activity. These modifications include the introduction of bulky hydrophobic groups or methyl groups. nih.gov

The following table summarizes the impact of various structural modifications on the antagonist activity of this compound derivatives at the NMDA receptor.

| Structural Modification | Effect on NMDA Receptor Affinity/Potency | Example Compound(s) |

| Chain Length | Optimal length is critical; lengthening the chain in (R)-AP5 by one CH₂ group decreases affinity. nih.gov | (R)-2-amino-5-phosphonopentanoate ((R)-AP5) |

| Stereochemistry | The (R)-isomer at the α-carbon is generally more potent than the (S)-isomer. nih.gov | (R)-AP5 vs. (S)-AP5 |

| Terminal Acidic Group | Replacement of the ω-phosphonate group with a tetrazole group reduces potency. nih.gov | Tetrazole analogues of AP5 |

| Conformational Constraint | Incorporation of the backbone into a piperidine or piperazine ring increases potency. nih.gov | CGS-19755 (Selfotel) |

The phosphonic acid moiety is a defining feature of many potent competitive NMDA receptor antagonists and plays a pivotal role in their high affinity and specificity. Replacing the terminal carboxyl group of an earlier antagonist, (R)-α-aminoadipate, with a phosphonate (B1237965) group led to the development of the much more potent (R)-AP5. nih.gov

The superior contribution of the phosphonate group to binding affinity compared to a carboxylate or sulfonate is attributed to its ability to form stronger interactions within the glutamate (B1630785) binding site on the GluN2 subunit of the NMDA receptor. nih.gov The phosphonate group is capable of providing two charge-charge interactions with the receptor, enhancing its binding energy. nih.gov

Structural studies have provided a precise understanding of this interaction. Crystal structures of the GluN2A ligand-binding domain in complex with D-AP5 reveal that the phosphono group forms a specific polar interaction with the side chain of a tyrosine residue (Tyr730). nih.gov This residue is uniquely present in all NMDA receptor GluN2 subunits, distinguishing them from non-NMDA receptors like AMPA and kainate receptors, and thus forms a crucial element for the selective binding of phosphonate-containing antagonists. nih.gov This specific interaction helps to stabilize the open-cleft conformation of the ligand-binding domain, which is characteristic of the receptor's inhibited state. nih.gov

Design Rationales for NMDA Receptor Subtype-Selective Antagonists

While this compound derivatives like AP5 are potent NMDA receptor antagonists, they show limited selectivity among the different GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D) that confer distinct physiological and pathological roles to the receptor complexes. The development of subtype-selective antagonists is a major goal in medicinal chemistry to create therapeutics with improved efficacy and fewer side effects.

The primary rationale for designing subtype-selective antagonists based on the this compound scaffold is to introduce structural modifications that can exploit the subtle differences in the amino acid sequences of the glutamate binding pockets across the various GluN2 subunits. pnas.org Although the glutamate binding site is highly conserved, residues outside the immediate binding area offer opportunities for achieving selectivity. pnas.org

Design strategies include:

Extending the Ligand Structure: A key strategy involves designing derivatives that extend beyond the conserved glutamate recognition site into adjacent, less-conserved regions of the ligand-binding domain. By targeting non-conserved residues that differ between, for example, GluN2A and GluN2B, it is possible to achieve preferential binding to one subtype over the other. pnas.org

Targeting Allosteric Pockets: Another approach is to design molecules that, while anchoring to the primary glutamate site via the core α-amino acid and phosphonate pharmacophore, also possess moieties that can interact with allosteric pockets or the interface between the GluN1 and GluN2 subunits. Variations in these peripheral regions can be exploited to confer subtype selectivity. pnas.org

For example, studies on pyrazole-containing antagonists revealed that their selectivity for GluN2A over GluN2B is mediated by interactions with non-conserved residues that are not in direct contact with the ligand but influence the shape and accessibility of a cavity near the subunit interface. pnas.org This demonstrates a design rationale focused on indirect engagement with non-conserved elements of the receptor structure.

Pharmacophore Modeling and Ligand-Based Drug Design

In the absence of a high-resolution crystal structure of a target, or to complement structure-based methods, ligand-based drug design is a powerful approach. nih.govresearchgate.net This strategy relies on analyzing the common structural features of a set of known active molecules to develop a pharmacophore model—an ensemble of steric and electronic features essential for biological activity. unina.itgardp.org

For competitive NMDA receptor antagonists based on this compound, pharmacophore models have been developed to guide the design of new compounds. These models abstract the key chemical features responsible for binding and antagonism. The essential features of this pharmacophore include:

Two negatively charged or ionizable centers, corresponding to the α-carboxylate and the terminal phosphonate groups.

A positively charged or ionizable center, corresponding to the α-amino group. nih.gov

Pharmacophore modeling studies have defined the optimal spatial relationship between these features. A critical parameter is the distance between the two negatively charged centers, which has been calculated to be in the range of 5.1 to 6.6 Å for optimal antagonist structures. nih.gov

This validated pharmacophore model serves several purposes in ligand-based drug design:

Virtual Screening: It can be used as a 3D query to search large chemical databases for novel compounds that possess the required pharmacophoric features in the correct spatial arrangement, potentially identifying new structural scaffolds for NMDA receptor antagonists. fiveable.me

De Novo Design: The model can guide the de novo design of new molecules by ensuring that newly designed structures incorporate the essential features for activity. drugdesign.org

Lead Optimization: During the optimization of a lead compound, the pharmacophore model helps chemists to understand which modifications are likely to retain or improve receptor affinity.

By focusing on these key molecular features and their geometric arrangement, ligand-based approaches have been instrumental in exploring the chemical space around the this compound template to identify novel and potent NMDA receptor antagonists. nih.gov

Current Research Gaps and Future Directions

Deeper Elucidation of Stereoselective Mechanisms

The biological activity of 2-amino-5-phosphonopentanoic acid resides primarily in its D-(-)-enantiomer. wikipedia.orgnih.gov While various methods for the enantioselective synthesis of D-AP5 have been developed, a complete understanding of the underlying stereoselective mechanisms remains a significant research goal. acs.org Future research should focus on:

Advanced Catalytic Systems: Developing novel chiral catalysts and auxiliaries that can provide higher yields and enantiomeric excess in the synthesis of D-AP5. This includes exploring transition metal catalysts and organocatalysts to achieve more efficient and scalable synthetic routes.

Mechanistic Studies: Employing computational modeling and advanced spectroscopic techniques to elucidate the transition states and reaction pathways of key stereoselective steps. A deeper mechanistic understanding will enable the rational design of more effective synthetic strategies.

Novel Synthetic Methodologies: Investigating new asymmetric C-H functionalization and other modern synthetic techniques to construct the chiral center of D-AP5 with high precision. nih.govrsc.org

A thorough understanding of these stereoselective mechanisms will not only improve the synthesis of D-AP5 but also contribute to the broader field of asymmetric synthesis of amino acids and their analogues.

Development of Highly Subunit-Specific Antagonists

A significant limitation of AP5 is its lack of specificity for the different NMDA receptor subunits (e.g., GluN2A, GluN2B, GluN2C, and GluN2D). nih.govpnas.org These subunits have distinct distributions in the brain and play different roles in both physiological and pathological processes. mdpi.comnih.gov The development of highly subunit-specific antagonists is a critical next step for several reasons:

Dissecting Neural Circuits: Subunit-specific antagonists would allow for a more precise dissection of the roles of different NMDA receptor subtypes in specific neural circuits and behaviors.

Therapeutic Potential: Given that aberrant NMDA receptor activity is implicated in numerous neurological and psychiatric disorders, subunit-selective antagonists could offer more targeted therapeutic interventions with fewer side effects than non-selective blockers. nih.govmdpi.com

Understanding Pathophysiology: These tools are essential for investigating how the function and expression of specific NMDA receptor subunits are altered in disease states.

Future research efforts should be directed towards the rational design and synthesis of novel compounds that can differentiate between the glutamate-binding sites of various GluN2 subunits. pnas.org This will require a combination of computational chemistry, structural biology, and medicinal chemistry approaches.

Advanced In Vivo Pharmacokinetic and Pharmacodynamic Studies

While early studies provided valuable insights into the in vivo effects of D-AP5, more advanced pharmacokinetic (PK) and pharmacodynamic (PD) studies are needed to fully characterize its behavior in living organisms. nih.govresearchgate.net Key areas for future investigation include:

Brain Penetration and Distribution: Developing and applying novel imaging techniques, such as positron emission tomography (PET), to non-invasively track the distribution and concentration of AP5 in different brain regions in real-time.

Metabolic Pathways: Identifying the metabolic fate of AP5 in vivo, including its potential biotransformation products and their biological activity.

PK/PD Modeling: Creating sophisticated mathematical models that integrate PK data with PD readouts (e.g., receptor occupancy, neurophysiological responses, and behavioral outcomes) to better predict the dose-response relationship of AP5 under various experimental conditions.

These advanced studies will provide a more comprehensive understanding of how AP5 interacts with the brain in a dynamic, living system, leading to more refined experimental designs and interpretation of results.

| Study Type | Key Parameters to Investigate | Rationale |

| Pharmacokinetics | Blood-brain barrier permeability, regional brain distribution, metabolic pathways, elimination half-life | To understand the concentration and persistence of the compound at its site of action. |

| Pharmacodynamics | Receptor occupancy at different concentrations, correlation with neurophysiological effects (e.g., LTP inhibition), behavioral outcomes | To link the concentration of the compound to its biological effects. |

| Microdialysis | Extracellular concentration in specific brain regions | To measure the biologically active concentration of the compound in the vicinity of its target receptors. nih.govresearchgate.net |

Integrated Systems Neuroscience Approaches to Behavioral Phenotypes

The advent of powerful new tools in neuroscience offers the opportunity to move beyond simply correlating AP5 administration with behavioral deficits and towards a more integrated understanding of its effects on large-scale neural systems. pnas.org Future research should leverage these approaches to investigate:

Circuit-Level Effects: Combining AP5 administration with techniques like optogenetics and in vivo calcium imaging to examine how NMDA receptor blockade in specific cell types or projection pathways alters the dynamics of neural circuits.

Large-Scale Network Dynamics: Using functional magnetic resonance imaging (fMRI) and electroencephalography (EEG) to understand how AP5 disrupts communication and connectivity between different brain regions and how this relates to cognitive and behavioral impairments. pnas.org

Computational Modeling: Developing biophysically realistic computational models of neural circuits to simulate the effects of NMDA receptor antagonism and generate testable predictions about its impact on network function and behavior.

These integrated approaches will provide a multi-level understanding of how the molecular action of AP5 scales up to produce complex behavioral phenotypes.

Novel Applications Beyond Canonical NMDA Receptor Antagonism

While AP5 is best known for its role as an NMDA receptor antagonist in the context of synaptic plasticity, there is emerging evidence for its utility in other research areas. wikipedia.org Future directions could explore:

Non-mammalian Systems: Further investigating the effects of AP5 on glutamate (B1630785) receptors and synaptic plasticity in invertebrates, such as the crayfish, to gain evolutionary insights into the function of the glutamatergic system. grinnell.edu

Interactions with Other Neurotransmitter Systems: Exploring how NMDA receptor blockade by AP5 modulates the function of other neurotransmitter systems, such as the nicotinic acetylcholine system, to understand the complex interplay between different signaling pathways in the brain. researchgate.net

Peripheral Nervous System and Non-neuronal Cells: Investigating the potential roles of NMDA receptors in the peripheral nervous system and in non-neuronal cells, such as glia, and using AP5 as a tool to probe these functions.

Exploring these less-canonical applications of AP5 could open up new avenues of research and reveal previously unappreciated roles for NMDA receptors in health and disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.